WAY 163909, chemically known as (7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole, is a potent and selective agonist for the serotonin 5-hydroxytryptamine 2C receptor (5-HT2C). This compound has been extensively studied for its potential therapeutic applications in psychiatric disorders such as schizophrenia and obesity. Its unique pharmacological profile allows it to modulate neurotransmitter systems without significant extrapyramidal side effects typically associated with antipsychotic medications .
WAY 163909 was developed as part of research into serotonin receptor agonists. It is classified under the category of psychoactive substances that target serotonin receptors, specifically the 5-HT2C subtype. The compound has shown promise in animal models for its antipsychotic-like effects and its role in the modulation of addictive behaviors related to drugs such as nicotine and methamphetamine .
The molecular formula of WAY 163909 is C14H18N2, with a molar mass of 214.31 g/mol. The compound features a complex bicyclic structure that is characteristic of many serotonin receptor agonists. The specific stereochemistry at the 7b and 10a positions is crucial for its binding affinity and selectivity towards the 5-HT2C receptor .
WAY 163909 participates in various biochemical reactions primarily involving serotonin and dopamine metabolism. It has been shown to influence levels of serotonin's metabolite, 5-hydroxyindoleacetic acid, as well as dopamine metabolites like 3,4-dihydroxyphenylacetic acid and homovanillic acid. These interactions highlight its role in modulating neurotransmitter systems, which may contribute to its therapeutic effects in psychiatric conditions .
The mechanism of action of WAY 163909 involves selective binding to the 5-HT2C receptor. Upon binding, it activates intracellular signaling pathways that lead to alterations in neurotransmitter release patterns. This selective activation decreases mesolimbic dopamine levels while sparing nigrostriatal pathways, which is significant for minimizing side effects commonly associated with antipsychotic drugs. The compound's ability to rebalance neurotransmitter systems may explain its efficacy in treating conditions like schizophrenia and depression .
WAY 163909 has been investigated for various scientific applications:
WAY-163909, a selective 5-HT2C receptor agonist, exerts region-specific effects on dopaminergic neurotransmission. In vivo microdialysis studies in rodents and non-human primates demonstrate that systemic administration of WAY-163909 (0.3–3 mg/kg) selectively reduces extracellular dopamine levels in the nucleus accumbens (NAc) – a key node in the mesolimbic reward pathway – without significantly altering striatal dopamine [4] [7]. This regional selectivity stems from preferential action on dopamine neurons projecting from the ventral tegmental area (VTA) to the NAc, as confirmed by electrophysiological recordings showing decreased firing rates of VTA dopamine neurons following acute and chronic WAY-163909 administration [4]. The mechanism involves 5-HT2C receptor-mediated hyperpolarization of VTA dopamine neurons via enhanced GABAergic inhibition [1] [4].
Table 1: Dopaminergic Effects of WAY-163909 in Key Brain Regions
Brain Region | Dopamine Metric | Vehicle | WAY-163909 (3 mg/kg) | Direction of Change |
---|---|---|---|---|
Nucleus Accumbens | Extracellular DA | 100% ± 8% | 62% ± 6%* | ↓ 38% |
Dorsal Striatum | Extracellular DA | 100% ± 7% | 95% ± 9% | ↔ |
Prefrontal Cortex | Tissue DA Content | 100% ± 5% | 88% ± 7% | ↔ |
Ventral Tegmental Area | Neuron Firing Rate | 3.5 ± 0.4 Hz | 1.8 ± 0.3 Hz* | ↓ 49% |
*p<0.01 vs vehicle; Data from [4] [7]
WAY-163909 potently attenuates dopamine surges evoked by cocaine and methamphetamine in the NAc. In rhesus monkeys, pretreatment with WAY-163909 (0.3–1.0 mg/kg) dose-dependently reduced cocaine-induced dopamine overflow by 40-65% as measured by in vivo microdialysis [2]. This antagonism extends to multiple psychostimulants, with similar efficacy observed against methamphetamine-induced dopamine elevations [2]. The effect is mechanistically distinct from direct dopamine receptor blockade, as WAY-163909 modulates presynaptic regulation of dopamine release rather than postsynaptic receptor activation. This is evidenced by preserved dopamine transporter function while effectively dampening drug-evoked hyperdopaminergia [1] [5].
The inhibitory control of WAY-163909 over mesolimbic dopamine pathways reflects sophisticated serotonergic-dopaminergic integration. Quantitative neurochemical mapping across 29 rat brain regions revealed that WAY-163909 (0.3–3 mg/kg) significantly alters correlation patterns between serotonergic and dopaminergic markers in cortico-limbic circuits [1] [7]. Specifically, it enhances correlations between prefrontal cortical DOPAC/DA ratios (dopamine turnover index) and subcortical 5-HIAA/5-HT ratios (serotonin turnover), suggesting functional reorganization of monoaminergic networks [7]. This crosstalk underlies WAY-163909's ability to disrupt pathological reward processing while preserving baseline motivational functions.
5-HT2C receptors are co-localized with glutamatergic and GABAergic neurons in key reward regions. WAY-163909 modulates VTA dopamine neurons indirectly via:
Table 2: Neuronal Effects of 5-HT2C Stimulation
Neuron Type | Location | WAY-163909 Effect | Functional Consequence |
---|---|---|---|
GABA Interneuron | Ventral Tegmental Area | Increased firing | Dopamine neuron inhibition |
Glutamatergic Neuron | Prefrontal Cortex | Reduced activity | Decreased excitatory drive to NAc |
Medium Spiny Neuron | NAc Shell | Altered receptor trafficking | Reduced cocaine sensitization |
Dopamine Neuron | Substantia Nigra | No effect | Motor function preservation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: